7-Hydroxyfluphenazine

描述

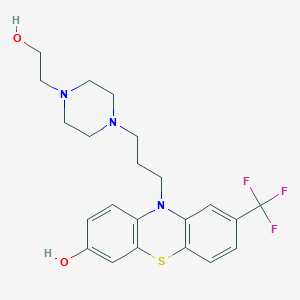

7-Hydroxyfluphenazine is a hydroxylated derivative of fluphenazine, a phenothiazine antipsychotic medication. . It is characterized by the presence of a hydroxyl group at the seventh position of the phenothiazine ring system.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyfluphenazine involves the hydroxylation of fluphenazine. This can be achieved through various methods, including:

Solvent Extraction and Chromatography: The metabolite can be isolated from biological samples using solvent extraction followed by column chromatography and preparative thin-layer chromatography.

Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.

Industrial Production Methods:

化学反应分析

Types of Reactions: 7-Hydroxyfluphenazine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the phenothiazine ring.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products:

Oxidation: Further oxidized derivatives of this compound.

Reduction: Reduced forms of the phenothiazine ring.

Substitution: Substituted phenothiazine derivatives.

科学研究应用

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted in the body. 7-Hydroxyfluphenazine plays a crucial role in understanding the pharmacokinetics of fluphenazine.

- Absorption and Distribution : Research indicates that this compound is formed as a result of fluphenazine metabolism. It has been shown to have significant distribution in various tissues, including the brain, liver, and kidneys .

- Metabolism : Studies have demonstrated that this compound is one of the primary metabolites of fluphenazine, with varying levels detected in plasma and tissues following administration .

- Excretion : The compound is primarily excreted via feces and urine, with specific metabolic pathways identified through advanced analytical techniques .

Toxicology

The toxicological profile of this compound is essential for assessing the safety of fluphenazine therapy.

- Safety Assessments : Toxicological studies have indicated that while fluphenazine has known side effects, its metabolites, including this compound, exhibit lower toxicity levels. This finding suggests that the metabolites may not significantly contribute to adverse effects observed with fluphenazine treatment .

- Case Studies : In a study involving chronic administration of fluphenazine in rats, researchers monitored the levels of this compound alongside other metabolites to evaluate potential neurotoxic effects. The results indicated that despite detectable levels of metabolites, there was no corresponding increase in neurotoxicity .

Proteomics

In proteomics research, this compound serves as a labeled compound to study protein interactions and functions.

- Labeling Studies : Its unique chemical properties allow it to be used as a tracer in proteomic analyses. Researchers utilize it to investigate protein modifications and interactions within biological systems .

- Applications in Drug Development : The incorporation of this compound in proteomic studies aids in understanding drug mechanisms at the molecular level, facilitating the development of more effective therapeutic strategies .

Data Table: Key Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Study of absorption, distribution, metabolism, and excretion | Major metabolite formed from fluphenazine |

| Toxicology | Evaluation of safety and toxicity profiles | Lower toxicity compared to parent compound |

| Proteomics | Use as a labeled compound for studying protein interactions | Enhances understanding of drug mechanisms |

作用机制

The mechanism of action of 7-Hydroxyfluphenazine is closely related to that of fluphenazine. It primarily involves:

Dopamine Receptor Blockade: The compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain

Hormonal Modulation: It depresses the release of hypothalamic and hypophyseal hormones.

Central Nervous System Effects: The compound affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.

相似化合物的比较

Fluphenazine: The parent compound from which 7-Hydroxyfluphenazine is derived.

Fluphenazine Sulfoxide: Another major metabolite of fluphenazine.

Fluphenazine N4’-oxide: A metabolite with similar pharmacological properties.

Uniqueness: this compound is unique due to its specific hydroxylation at the seventh position, which influences its metabolic and pharmacokinetic properties. This hydroxylation can affect the compound’s interaction with biological systems and its overall pharmacological profile.

生物活性

7-Hydroxyfluphenazine is a significant metabolite of fluphenazine, a typical antipsychotic medication used primarily in the treatment of schizophrenia and other psychotic disorders. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is formed through the metabolism of fluphenazine in the liver, where it undergoes hydroxylation. This metabolite exhibits various pharmacological properties that contribute to its psychotropic effects. Its activity is primarily attributed to its interaction with dopamine receptors in the central nervous system (CNS).

This compound acts primarily as an antagonist at dopamine D2 receptors, which are pivotal in mediating the effects of antipsychotic drugs. Research indicates that both this compound and fluphenazine sulfoxide exert their psychotropic actions by blocking pre- and postsynaptic dopamine receptors, leading to a reduction in dopaminergic activity associated with psychosis . This action is crucial for alleviating symptoms such as hallucinations and delusions.

Pharmacological Effects

The biological activity of this compound has been studied extensively in animal models. Key findings include:

- Behavioral Effects : In studies involving rats and mice, administration of this compound resulted in significant behavioral changes, such as inhibition of open-field behavior and reduction in methamphetamine-induced hyperactivity. These effects suggest a potential role in modulating hyperdopaminergic states .

- Catalepsy Induction : The compound also elicited catalepsy in mice, a state characterized by a lack of response to external stimuli, which is often used as an indicator of antipsychotic efficacy .

- Temperature Regulation : It was observed that this compound lowered body temperature in experimental subjects, indicating its influence on thermoregulation, which may be linked to its CNS activity .

Table 1: Summary of Key Research Findings on this compound

| Study Reference | Subject | Dosage | Observed Effects |

|---|---|---|---|

| Mice | Varies | Reduced locomotion, catalepsy | |

| Rabbit | N/A | High yield glucuronide formation | |

| Human | Varies | Dopamine receptor antagonism |

- Behavioral Studies : A study demonstrated that this compound significantly decreased stereotypy induced by apomorphine in rats, showcasing its antagonistic effects on dopamine receptors .

- Metabolism Studies : Research involving hepatic microsomal systems indicated that this compound undergoes glucuronidation to form 7-hydroxy-beta-D-O-glucuronyl-fluphenazine, confirming its metabolic pathways and potential implications for drug interactions and efficacy .

- Clinical Implications : In clinical settings, the pharmacokinetics of fluphenazine and its metabolites, including this compound, have been studied to understand their therapeutic windows and side effect profiles. The half-life of these compounds can vary significantly based on formulation and individual patient metabolism .

属性

IUPAC Name |

10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCSDQAFEIGVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186756 | |

| Record name | 7-Hydroxyfluphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-48-5 | |

| Record name | 10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyfluphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyfluphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of fluphenazine in dogs?

A1: Studies utilizing fluphenazine-¹⁴C have illuminated the major metabolic pathway of fluphenazine in dogs. The primary metabolite identified is 7-hydroxyfluphenazine, formed through hydroxylation at the C-7 position of the phenothiazine ring system. This metabolite has been isolated and characterized from canine feces using techniques such as solvent extraction, column chromatography, and thin-layer chromatography. [, ] Further investigation revealed that the This compound glucuronide conjugate is the predominant form excreted in the bile of dogs. [] These findings collectively suggest that This compound represents a key intermediate in the biotransformation of fluphenazine in this species.

Q2: How do plasma levels of this compound compare to fluphenazine in patients receiving different formulations of the drug?

A2: Research indicates significant differences in the plasma levels of this compound relative to the parent drug, fluphenazine, depending on the formulation administered. In patients receiving oral fluphenazine, levels of this compound are markedly higher than fluphenazine levels, underscoring the significant first-pass metabolism associated with this route. [, ] Conversely, in patients on depot fluphenazine decanoate, this compound levels are notably lower than fluphenazine, indicating a distinct metabolic profile for the long-acting formulation. [, ] These findings highlight the importance of considering formulation-dependent pharmacokinetic variability when interpreting this compound levels in clinical settings.

Q3: Can this compound be detected in patients receiving long-term treatment with fluphenazine decanoate?

A3: Yes, despite its lower levels compared to the parent drug in patients on depot fluphenazine, this compound can be detected in a significant proportion of these individuals. A study employing a sensitive radioimmunoassay found detectable levels of this compound in 64% of plasma samples from patients undergoing long-term treatment with 5 mg biweekly intramuscular injections of fluphenazine decanoate. [] This suggests that while present at lower concentrations compared to oral administration, this compound still contributes to the overall pharmacological profile in long-term depot fluphenazine therapy.

Q4: How does the pharmacological activity of this compound compare to fluphenazine?

A4: Research suggests that This compound exhibits similar pharmacological effects to its parent compound, fluphenazine, implicating it as an active metabolite. Animal studies demonstrate that This compound can inhibit open-field behavior, reduce methamphetamine-induced hyperactivity, and induce catalepsy in mice, mirroring the effects of fluphenazine. [] Furthermore, This compound also demonstrates antagonistic effects on apomorphine-induced behaviors in rats, further supporting its dopamine receptor blocking properties. [, ] These findings indicate that this compound likely contributes to the overall therapeutic and side effect profile of fluphenazine.

Q5: What is the significance of identifying intact glucuronide and sulfate conjugates of fluphenazine in rat bile?

A5: The identification of intact glucuronide and sulfate conjugates of fluphenazine, including this compound ring glucuronide and fluphenazine glucuronide, in rat bile provided direct evidence of phase-II metabolism for this drug. [] This finding is significant because it indicates that these conjugation reactions play a direct role in the detoxification and elimination of fluphenazine. Understanding these metabolic pathways is crucial for characterizing drug clearance mechanisms and potential drug-drug interactions.

Q6: What analytical techniques were employed to identify and characterize this compound and other fluphenazine metabolites?

A6: Several analytical methods have been instrumental in identifying and characterizing this compound and other fluphenazine metabolites. Early studies utilized a combination of techniques, including radiolabeling (¹⁴C), solvent extraction, column chromatography, thin-layer chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [, ] These methods allowed for the separation, purification, and structural elucidation of fluphenazine metabolites from biological samples. More recently, radioimmunoassays (RIA) have been developed and applied to specifically measure this compound levels in plasma. [] This sensitive and specific technique has facilitated the study of this compound pharmacokinetics in clinical settings.

Q7: What is the significance of the "disabling side effects" concept in the context of fluphenazine and its metabolites?

A7: The emergence of the "disabling side effects" concept is crucial when studying the relationship between plasma levels of fluphenazine and its metabolites, such as this compound, and their clinical efficacy. This concept acknowledges that simply achieving a specific plasma concentration might not guarantee therapeutic success. Instead, it emphasizes the importance of balancing therapeutic benefit with side effects that patients might find unacceptable and ultimately detrimental to treatment adherence. [] This highlights the need for individualized treatment approaches, considering factors such as patient tolerance and subjective experiences when optimizing fluphenazine therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。